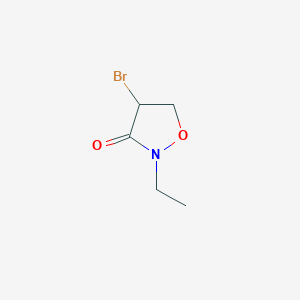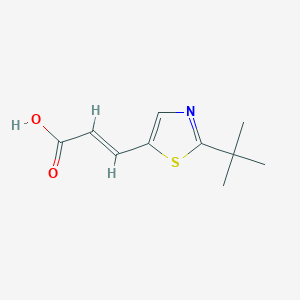![molecular formula C29H31N3O7S B2553641 Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-22-6](/img/structure/B2553641.png)
Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its heterocyclic structure and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related pyridazine derivatives often involves multi-step reactions with specific reagents and conditions. For instance, the application of radicalic ethoxycarbonylation has been used for the synthesis of pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals . Additionally, the Biginelli three-component cyclocondensation reaction has been employed to synthesize novel pyrimidine derivatives, which suggests that similar multi-component strategies could be applicable to the synthesis of the compound of interest . Furthermore, the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate has been applied to the synthesis of a series of pyridazines, indicating the utility of rearrangement reactions in heterocyclic synthesis .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like pyridazines is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the characterization of a novel pyrimidine derivative was achieved using IR, 1H NMR, 13C NMR, LCMS, and elemental analysis . Similarly, the molecular structure and spectral analyses of a pyrrole derivative were conducted using FT-IR, 1H NMR, UV-Vis, DART Mass, and elemental analysis, complemented by quantum chemical calculations . These methods would likely be applicable to the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite diverse. For instance, ethyl 2-aminothiazole derivatives have been transformed with aromatic amines into substituted pyridine derivatives . Additionally, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with various amines and phenols has led to the formation of different heterocyclic systems . These studies suggest that the compound of interest may also undergo a variety of chemical reactions, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the formation of dimers in the solid state through hydrogen bonding has been observed in some cases . The reactivity of such compounds towards active methylene reagents has been studied, leading to the formation of various derivatives . The synthesis of different heterocycles from related pyridazine derivatives has been explored, which provides insights into the potential reactivity and properties of the compound .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research into structurally related compounds has shown significant potential in anticancer applications. For instance, the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been explored. These compounds, upon evaluation, displayed potent anticancer activity against colon HCT-116 human cancer cell lines, highlighting the potential therapeutic applications of such compounds in cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).
Herbicidal Activities
In the agricultural sector, similar compounds have been synthesized and evaluated for their herbicidal activities. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and showed significant herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides (Xu et al., 2008). This suggests that compounds with similar structural features could be explored for their potential applications in agriculture, particularly as herbicides.
Antimicrobial Evaluation
The antimicrobial properties of related compounds have also been investigated. For example, the synthesis of new pyrimidine derivatives and their evaluation for antimicrobial activity have been reported. Selected compounds from these studies showed promising antimicrobial properties, which could be indicative of the potential of structurally similar compounds in antimicrobial applications (Farag, Kheder, & Mabkhot, 2008).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of densely functionalized compounds, including pyridazines and fulvene-type compounds, have been explored. These studies focus on the development of novel substrates for electrophilic substitution reactions, leading to the production of various derivatives with potential applications in material science and as intermediates in organic synthesis (Devendar et al., 2013).
Orientations Futures
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in areas such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S/c1-6-36-21-14-18(15-22(37-7-2)25(21)38-8-3)26(33)30-27-23-20(16-40-27)24(29(35)39-9-4)31-32(28(23)34)19-12-10-17(5)11-13-19/h10-16H,6-9H2,1-5H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZKJVEXAVXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)


![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)
![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)

![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
